![molecular formula C7H11NO3 B2775884 3,8-Dioxa-1-azaspiro[4.5]decan-2-one CAS No. 1497905-45-9](/img/structure/B2775884.png)
3,8-Dioxa-1-azaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.
作用机制
Target of Action
Structurally similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .
Mode of Action
While the exact mode of action for 3,8-Dioxa-1-azaspiro[4For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives inhibit RIPK1, blocking the activation of the necroptosis pathway . This inhibition is achieved through the compound’s interaction with RIPK1, which results in significant anti-necroptotic effects .
Biochemical Pathways
Based on the action of related compounds, it can be inferred that this compound may influence the necroptosis pathway by inhibiting ripk1 .
Result of Action
Related compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have shown significant anti-necroptotic effects in U937 cell necroptosis models .
生化分析
Biochemical Properties
It is known that similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .
Cellular Effects
Related compounds have shown significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This suggests that 3,8-Dioxa-1-azaspiro[4.5]decan-2-one may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit RIPK1, suggesting that this compound may also interact with this enzyme . This could potentially lead to changes in gene expression and impacts on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
3,8-Dioxa-1-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions where functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3,8-Dioxa-1-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the positioning of oxygen and nitrogen atoms.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another related compound with additional phenylethyl groups, which may confer different chemical properties.
Uniqueness
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure.
属性
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYEMQRQGPOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
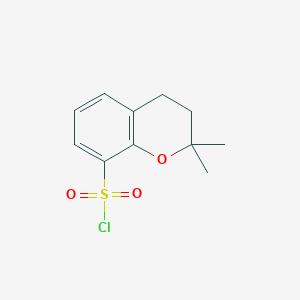
![N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2775802.png)
![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2775809.png)

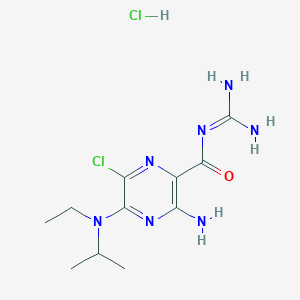
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)
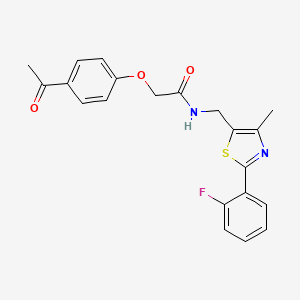
![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2775815.png)
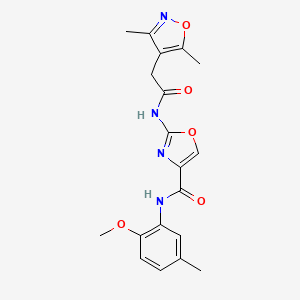
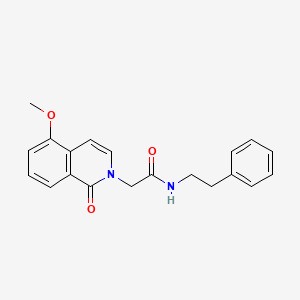
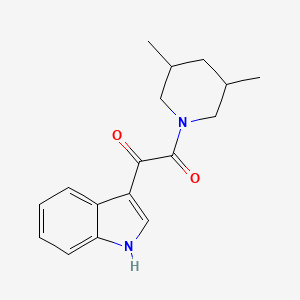
![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
